molecular formula C16H16O7 B12300792 2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

Cat. No.: B12300792
M. Wt: 320.29 g/mol
InChI Key: VEGRZYSJCNPLRM-UHFFFAOYSA-N
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Description

Dactylariol is a tetrahydroanthraquinone derivative isolated from the fungus Alternaria porri. It is known for its unique structure and biological activities, including phytotoxic and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dactylariol can be synthesized through various chemical reactions involving tetrahydroanthraquinone derivatives. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of dactylariol involves the cultivation of the fungus Alternaria porri under controlled conditions. The compound is then extracted and purified from the culture liquid using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dactylariol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of dactylariol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of dactylariol include various oxidation and reduction products, as well as substituted derivatives. These products have distinct chemical and biological properties .

Scientific Research Applications

Dactylariol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical behavior of tetrahydroanthraquinone derivatives.

    Biology: Investigated for its phytotoxic and antimicrobial activities, making it a potential candidate for developing new bioactive agents.

    Medicine: Explored for its potential therapeutic properties, including antiprotozoal and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of dactylariol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular components and disrupting essential biological processes. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect various cellular functions .

Comparison with Similar Compounds

Dactylariol is unique among tetrahydroanthraquinone derivatives due to its specific structure and biological activities. Similar compounds include:

Dactylariol stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O7/c1-16(22)10(18)5-8-12(15(16)21)14(20)7-3-6(23-2)4-9(17)11(7)13(8)19/h3-4,10,15,17-18,21-22H,5H2,1-2H3

InChI Key

VEGRZYSJCNPLRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

Origin of Product

United States

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